molecular formula C14H12Cl3N3O3S B11697909 N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide

N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide

Cat. No.: B11697909
M. Wt: 408.7 g/mol
InChI Key: SAWAEFODFFUBQX-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a trichloromethyl group, a hydroxyphenyl group, and a furan ring, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide typically involves multiple steps. One common method involves the reaction of 2,2,2-trichloroethylamine with 2-hydroxyphenyl isothiocyanate to form an intermediate product. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and methoxy derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with proteins involved in cell signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H12Cl3N3O3S

Molecular Weight

408.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(2-hydroxyphenyl)carbamothioylamino]ethyl]furan-2-carboxamide

InChI

InChI=1S/C14H12Cl3N3O3S/c15-14(16,17)12(19-11(22)10-6-3-7-23-10)20-13(24)18-8-4-1-2-5-9(8)21/h1-7,12,21H,(H,19,22)(H2,18,20,24)

InChI Key

SAWAEFODFFUBQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2)O

Origin of Product

United States

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